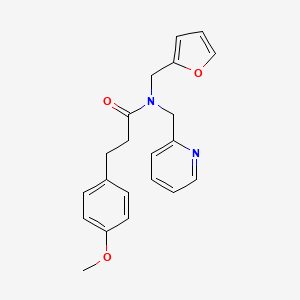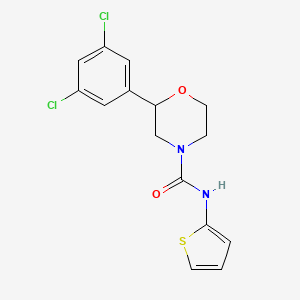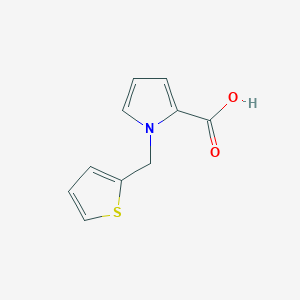
N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O and its molecular weight is 417.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structures involves synthesizing and characterizing new chemical entities, often aiming to explore their potential applications in various fields, including pharmacology and materials science. For example, the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups involve complex chemical reactions to create materials with specific desirable properties, such as high thermal stability and solubility in polar aprotic solvents (Hsiao et al., 1999).
Potential Applications
Antimicrobial and Anticancer Activities : Compounds structurally related to the queried chemical have been synthesized and evaluated for their biological activities. For instance, synthesis and antimicrobial activity studies of new pyridothienopyrimidines and pyridothienotriazines reveal the potential of these compounds in creating new treatments for bacterial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Furthermore, novel compounds have been tested for their anticancer activities, showing promise as potential therapeutic agents against various cancer cell lines (Bondock & Gieman, 2015).
Synthesis of Heterocyclic Compounds : The creation of new heterocyclic compounds, such as isothiazoles and pyrimidines via a Vilsmeier-Haack reaction, showcases the diverse chemical reactions that similar compounds can undergo, leading to a variety of applications in medicinal chemistry and materials science (Crenshaw & Partyka, 1970).
Chemical Analysis and Properties : Detailed chemical analysis, including spectroscopic characterization and crystal structure determination, is crucial for understanding the properties and potential applications of these compounds. The synthesis and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, for example, provide insights into the structural aspects that influence the chemical behavior and application potentials of related compounds (Anuradha et al., 2014).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c1-14-6-9-20(19(24)11-14)26-23(30)21-22(17-5-4-10-25-13-17)29(28-27-21)18-8-7-15(2)16(3)12-18/h4-13H,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCQQQETYAQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one](/img/structure/B2736800.png)


![8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2736805.png)
![methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2736806.png)

![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B2736811.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)
![3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2736821.png)

